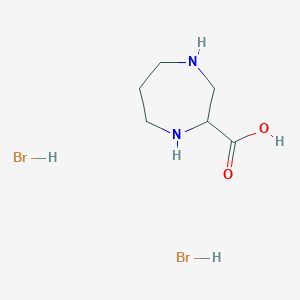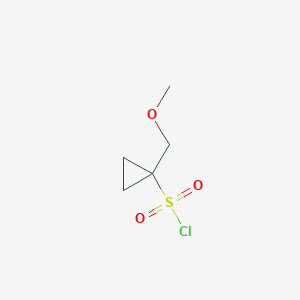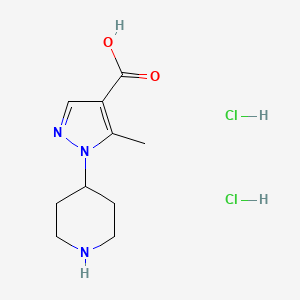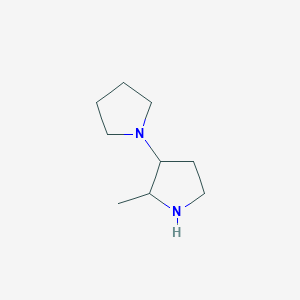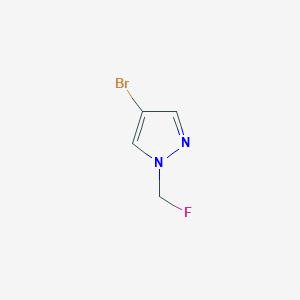
1H-Pyrazole, 4-bromo-1-(fluoromethyl)-
Overview
Description
“1H-Pyrazole, 4-bromo-1-(fluoromethyl)-” is a chemical compound with the molecular formula C4H4BrFN2 . It is used in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of “1H-Pyrazole, 4-bromo-1-(fluoromethyl)-” involves the use of 4-Bromopyrazole as a starting material in the preparation of 1,4’-bipyrazoles . More detailed information about the synthesis process can be found in the referenced papers .
Molecular Structure Analysis
The molecular structure of “1H-Pyrazole, 4-bromo-1-(fluoromethyl)-” can be analyzed using various methods. For instance, the NIST Chemistry WebBook provides a 2D molecular structure and a computed 3D SD file . More detailed structural analysis can be found in the referenced papers .
Chemical Reactions Analysis
The chemical reactions involving “1H-Pyrazole, 4-bromo-1-(fluoromethyl)-” can be complex and varied. For instance, it has been reported that 4-Bromopyrazole reacts with titanium tetrachloride to afford binary adducts . More detailed information about the chemical reactions can be found in the referenced papers .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Pyrazole, 4-bromo-1-(fluoromethyl)-” include a molecular weight of 196.98 g/mol, a topological polar surface area of 17.8 Ų, and a hydrogen bond acceptor count of 3 . More detailed information about the physical and chemical properties can be found in the referenced papers .
Scientific Research Applications
Organic Synthesis and Structural Analysis
Synthesis and Crystal Structure : A study focused on the synthesis and crystal structure analysis of 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a compound related to the "1H-Pyrazole, 4-bromo-1-(fluoromethyl)-" class. This research highlighted the use of nucleophilic substitution reactions in creating organic intermediates with pyrazole heterocycles and borate functional groups. The compound's structure was confirmed using various spectroscopic methods, and its molecular structure was further evaluated using density functional theory (DFT) (Yang et al., 2021).
Fluorination and NMR Analysis : Another study described the efficient synthesis of new series of 4-fluorinated 1,3,5-substituted 1H-pyrazoles, showcasing the application of fluorination reactions and NMR spectroscopic analysis. This underscores the importance of specific functional group modifications in enhancing the properties of pyrazole derivatives (Bonacorso et al., 2015).
Molecular Interactions and Docking Studies
Molecular Structure and Interaction Analysis : Research on the synthesis, molecular structure, Hirshfeld surface, and spectral investigations of a specific 2-pyrazoline derivative provides insights into molecular conformations and interactions. This study not only detailed the synthesis and characterization processes but also explored the compound's antiviral potential through molecular docking studies (Sathish et al., 2018).
Tautomerism in Pyrazoles : A study on the tautomerism of 4-bromo substituted 1H-pyrazoles in solid state and solution emphasized the importance of spectroscopy and DFT calculations in understanding the chemical behavior of pyrazole derivatives. Such insights are crucial for the development of compounds with tailored properties (Trofimenko et al., 2007).
Application in Material Science
- Polyurethane Coating Development : The reaction of hexamethylene diisocyanate with 4-bromo-1H-pyrazole as a blocking agent to form blocked adducts showcases the application of pyrazole derivatives in developing materials with specific properties, such as polyurethane coatings with hydrophilic characteristics (Jana et al., 2020).
Safety and Hazards
Future Directions
The future directions for “1H-Pyrazole, 4-bromo-1-(fluoromethyl)-” research could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications in pharmaceutical and biologically active compounds . More detailed information about the future directions can be found in the referenced papers .
Mechanism of Action
Target of Action
The primary target of the compound 4-Bromo-1-(fluoromethyl)-1H-pyrazole is liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols in the liver.
Mode of Action
4-Bromo-1-(fluoromethyl)-1H-pyrazole interacts with its target, liver alcohol dehydrogenase, by acting as an inhibitor . This interaction results in the reduction of the enzyme’s activity, thereby affecting the metabolism of alcohols in the liver.
Biochemical Pathways
The inhibition of liver alcohol dehydrogenase by 4-Bromo-1-(fluoromethyl)-1H-pyrazole affects the alcohol metabolism pathway . The downstream effects of this inhibition include a decrease in the conversion of alcohol to its metabolites, which can have various physiological effects.
Pharmacokinetics
Like many other compounds, its absorption, distribution, metabolism, and excretion would be influenced by factors such as its chemical structure, the route of administration, and the individual’s physiological condition .
Result of Action
The molecular effect of 4-Bromo-1-(fluoromethyl)-1H-pyrazole’s action is the inhibition of liver alcohol dehydrogenase . On a cellular level, this results in a decrease in the metabolism of alcohols in liver cells. The overall effect of this action can vary depending on the individual’s alcohol consumption and other factors.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-1-(fluoromethyl)-1H-pyrazole. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target . Additionally, individual factors such as age, sex, genetic factors, and health status can influence the compound’s efficacy and potential side effects.
Biochemical Analysis
Biochemical Properties
1H-Pyrazole, 4-bromo-1-(fluoromethyl)- plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, including liver alcohol dehydrogenase, where it acts as an inhibitor . This interaction is crucial as it can modulate the enzyme’s activity, affecting the metabolic processes in which the enzyme is involved. Additionally, 1H-Pyrazole, 4-bromo-1-(fluoromethyl)- is used as a starting material in the synthesis of various biologically active compounds, indicating its versatility in biochemical applications .
Cellular Effects
The effects of 1H-Pyrazole, 4-bromo-1-(fluoromethyl)- on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, its interaction with liver alcohol dehydrogenase can lead to alterations in cellular metabolism, impacting the overall metabolic flux within the cell . Furthermore, this compound’s ability to inhibit specific enzymes can result in changes in cellular homeostasis, affecting cell growth and proliferation.
Molecular Mechanism
At the molecular level, 1H-Pyrazole, 4-bromo-1-(fluoromethyl)- exerts its effects through binding interactions with biomolecules. Its inhibition of liver alcohol dehydrogenase is a prime example, where the compound binds to the enzyme’s active site, preventing substrate access and subsequent catalytic activity . This inhibition can lead to a cascade of molecular events, including changes in gene expression and metabolic pathways, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazole, 4-bromo-1-(fluoromethyl)- can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1H-Pyrazole, 4-bromo-1-(fluoromethyl)- is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure may lead to gradual changes in its biochemical activity, necessitating careful monitoring during experiments.
Dosage Effects in Animal Models
The effects of 1H-Pyrazole, 4-bromo-1-(fluoromethyl)- in animal models are dose-dependent. At lower dosages, the compound exhibits minimal toxicity and can effectively modulate enzyme activity without adverse effects . At higher dosages, toxic effects may become apparent, including potential damage to liver cells due to the inhibition of liver alcohol dehydrogenase . These findings underscore the importance of dosage optimization in experimental settings.
Metabolic Pathways
1H-Pyrazole, 4-bromo-1-(fluoromethyl)- is involved in several metabolic pathways, primarily through its interaction with liver alcohol dehydrogenase . This interaction can alter the enzyme’s activity, affecting the metabolism of alcohols and other substrates processed by the enzyme. Additionally, the compound’s influence on metabolic flux and metabolite levels can have broader implications for cellular metabolism and homeostasis.
Transport and Distribution
Within cells and tissues, 1H-Pyrazole, 4-bromo-1-(fluoromethyl)- is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution can also be influenced by its chemical properties, such as solubility and affinity for different cellular compartments.
Subcellular Localization
The subcellular localization of 1H-Pyrazole, 4-bromo-1-(fluoromethyl)- is an important aspect of its biochemical activity. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and function, influencing the biochemical pathways in which it is involved.
properties
IUPAC Name |
4-bromo-1-(fluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrFN2/c5-4-1-7-8(2-4)3-6/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXIMWVBOIJXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CF)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



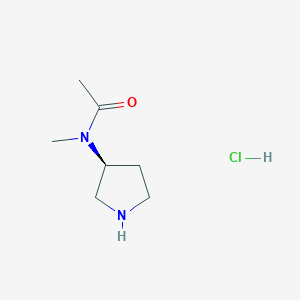
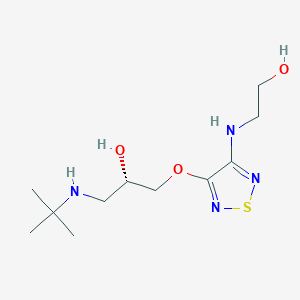
![3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1435669.png)
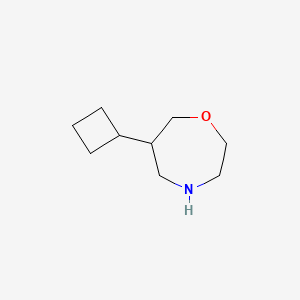
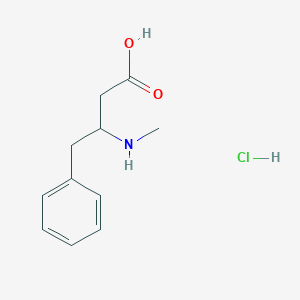
![1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate hydrochloride](/img/structure/B1435672.png)
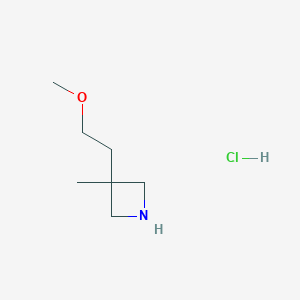
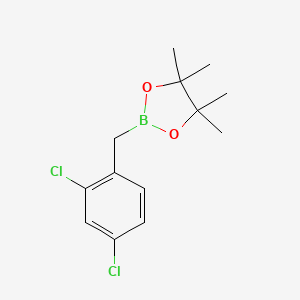
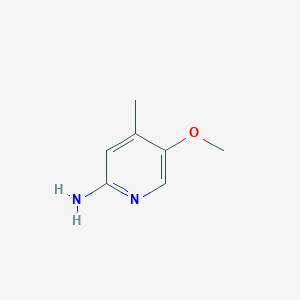
![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride](/img/structure/B1435680.png)
